N-(7-anilino-7-oxoheptyl)hydrazinecarboxamide
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Overview
Description
N-(7-anilino-7-oxoheptyl)hydrazinecarboxamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an anilino group, a heptyl chain, and a hydrazinecarboxamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over the reaction parameters, leading to efficient production of N-(7-anilino-7-oxoheptyl)hydrazinecarboxamide .
Chemical Reactions Analysis
Types of Reactions
N-(7-anilino-7-oxoheptyl)hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
N-(7-anilino-7-oxoheptyl)hydrazinecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-(7-anilino-7-oxoheptyl)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis or cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazinecarboxamide derivatives and anilino compounds, such as N-phenylhydrazinecarboxamide and N-(benzo[d]oxazol-2-yl)-2-(7-oxoheptyl)hydrazinecarboxamide .
Uniqueness
N-(7-anilino-7-oxoheptyl)hydrazinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
651767-91-8 |
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Molecular Formula |
C14H22N4O2 |
Molecular Weight |
278.35 g/mol |
IUPAC Name |
7-(hydrazinecarbonylamino)-N-phenylheptanamide |
InChI |
InChI=1S/C14H22N4O2/c15-18-14(20)16-11-7-2-1-6-10-13(19)17-12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11,15H2,(H,17,19)(H2,16,18,20) |
InChI Key |
OUHRGWHTUUDFMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCCNC(=O)NN |
Origin of Product |
United States |
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